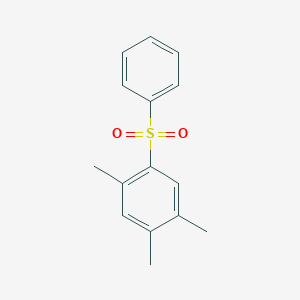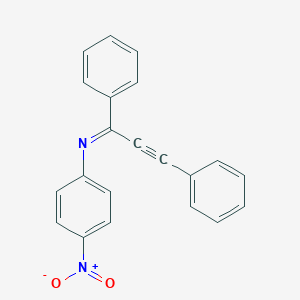![molecular formula C20H25N5O3 B274390 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol, also known as MRE-269, is a selective β3-adrenergic receptor agonist. This compound has been studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes mellitus, and other metabolic disorders.
作用機序
The mechanism of action of 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol involves the selective activation of β3-adrenergic receptors, which are primarily located in adipose tissue. Activation of these receptors leads to the activation of adenylate cyclase and the production of cyclic AMP, which in turn activates protein kinase A and promotes lipolysis and thermogenesis. This compound has been shown to be a selective β3-adrenergic receptor agonist, with little or no activity at β1- and β2-adrenergic receptors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models of obesity and diabetes. These effects include increased energy expenditure, reduced body weight, improved glucose tolerance, and reduced insulin resistance. This compound has also been shown to increase lipolysis and thermogenesis in adipose tissue, which may contribute to its metabolic effects.
実験室実験の利点と制限
1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol has several advantages for lab experiments, including its high selectivity for β3-adrenergic receptors, its ability to activate protein kinase A, and its ability to promote lipolysis and thermogenesis. However, there are also some limitations to using this compound in lab experiments, including its relatively short half-life, its potential for off-target effects, and its limited availability.
将来の方向性
There are several future directions for research on 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol, including the development of more potent and selective β3-adrenergic receptor agonists, the investigation of the long-term effects of this compound on metabolic health, and the exploration of the potential therapeutic applications of this compound in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential off-target effects.
合成法
The synthesis of 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol involves a multi-step process that begins with the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-methylphenylhydrazine to form 3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde. This intermediate is then reacted with 1-bromo-3-chloropropane to form the corresponding bromide, which is then reacted with 2-amino-1-propanol to form this compound.
科学的研究の応用
1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes mellitus, and other metabolic disorders. In preclinical studies, this compound has been shown to increase energy expenditure, reduce body weight, and improve glucose tolerance in animal models of obesity and diabetes. These effects are thought to be mediated by the activation of β3-adrenergic receptors, which are primarily located in adipose tissue and regulate lipolysis and thermogenesis.
特性
分子式 |
C20H25N5O3 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
1-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methylamino]propan-2-ol |
InChI |
InChI=1S/C20H25N5O3/c1-14-4-7-17(8-5-14)25-20(22-23-24-25)13-28-18-9-6-16(10-19(18)27-3)12-21-11-15(2)26/h4-10,15,21,26H,11-13H2,1-3H3 |
InChIキー |
GGZPUGCKLJENCX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC(C)O)OC |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC(C)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)


![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)


![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)


![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)
![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)

![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)